
14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features a methoxy group at the 4-position of the indole ring and a tetradecan-1-ol chain attached to the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyindole and tetradecan-1-ol.
Coupling Reaction: The key step involves the coupling of 4-methoxyindole with tetradecan-1-ol. This can be achieved using a variety of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetradecan-1-ol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, such as the corresponding alkane.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The methoxy group and the tetradecan-1-ol chain can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 14-(5-Methoxy-1H-indol-2-YL)tetradecan-1-OL
- 14-(4-Methoxy-1H-indol-3-YL)tetradecan-1-OL
- 16-(4-Methoxy-1H-indol-2-YL)hexadecan-1-OL
Uniqueness
14-(4-Methoxy-1H-indol-2-YL)tetradecan-1-OL is unique due to its specific substitution pattern on the indole ring and the length of the alkyl chain. These structural features can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
651331-43-0 |
|---|---|
Molecular Formula |
C23H37NO2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
14-(4-methoxy-1H-indol-2-yl)tetradecan-1-ol |
InChI |
InChI=1S/C23H37NO2/c1-26-23-17-14-16-22-21(23)19-20(24-22)15-12-10-8-6-4-2-3-5-7-9-11-13-18-25/h14,16-17,19,24-25H,2-13,15,18H2,1H3 |
InChI Key |
KEQWZJIKLCSNCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)CCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


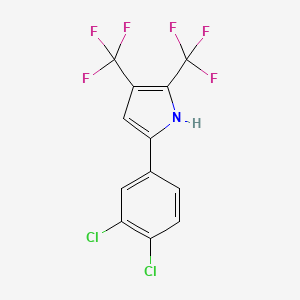
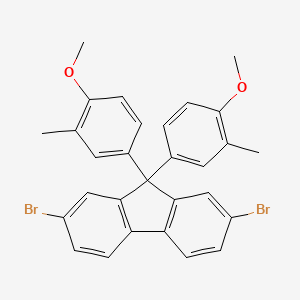
![2-Chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide](/img/structure/B12539451.png)
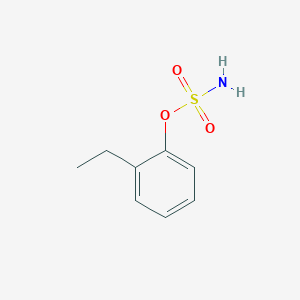
![4-[2-(Azulen-1-yl)ethenyl]pyridine](/img/structure/B12539458.png)
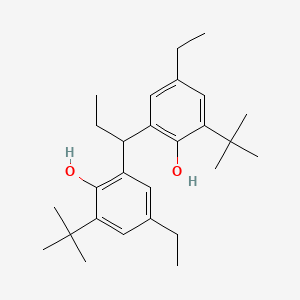
![3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol](/img/structure/B12539476.png)
![N~1~-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine](/img/structure/B12539478.png)
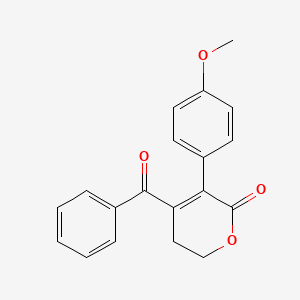
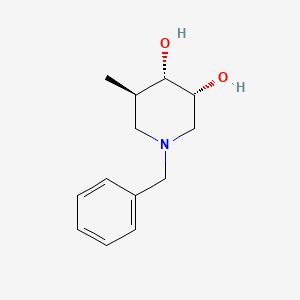
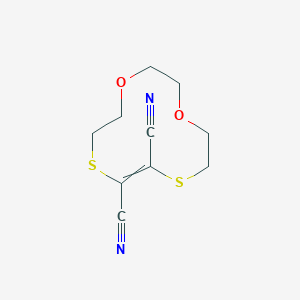
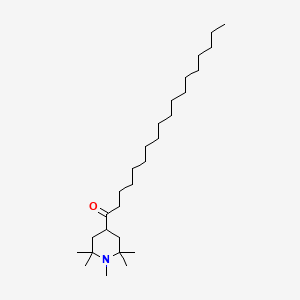
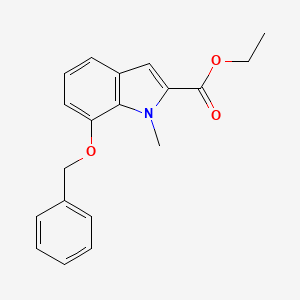
![Urea, N,N''-1,4-phenylenebis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B12539503.png)
